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Abstract
This technical guide provides a comprehensive analysis of [2-(2-Methylimidazol-1-
yl)phenyl]methanol, a heterocyclic small molecule of interest in medicinal chemistry and drug

discovery. The definitive molecular weight of this compound is 188.23 g/mol . This document

moves beyond this fundamental value to detail the integrated analytical strategies required for

its unambiguous confirmation, structural elucidation, and purity assessment within a drug

development framework. We present field-proven, step-by-step protocols for Liquid

Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality

behind experimental choices. This guide serves as a self-validating system for researchers,

ensuring the scientific integrity of the compound before its advancement into further preclinical

studies.[1][2]

Compound Profile: [2-(2-Methylimidazol-1-
yl)phenyl]methanol
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[2-(2-Methylimidazol-1-yl)phenyl]methanol is a small organic molecule featuring a

substituted phenyl ring linked to a 2-methylimidazole moiety. The imidazole ring is a common

scaffold in pharmaceutical agents due to its ability to participate in hydrogen bonding and

coordinate with metallic centers in enzymes.[3][4] As a small molecule with a molecular weight

under 900 Daltons, it aligns with the characteristics often sought in drug candidates for

favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

Table 1: Core Properties of [2-(2-Methylimidazol-1-yl)phenyl]methanol

Property Value Source(s)

Chemical Name
[2-(2-Methylimidazol-1-

yl)phenyl]methanol
N/A

Molecular Formula C₁₁H₁₂N₂O [6][7]

Average Molecular Weight 188.23 g/mol [6][8]

Exact Mass 188.0950 g/mol [7]

CAS Number 914349-47-6 [7]

The Critical Role of Molecular Weight in Drug
Discovery
In the initial phases of drug discovery, from hit identification to lead optimization, the precise

molecular weight of a compound is a foundational data point. It serves as the primary identifier

in compound registration and is the first checkpoint for verifying that the correct molecule has

been synthesized. High-resolution mass spectrometry (HRMS) provides an exact mass that

can confirm the elemental composition, offering a high degree of confidence in the compound's

identity before committing resources to further biological screening.[9]

This guide details the "analytical trifecta"—a synergistic workflow employing Mass

Spectrometry, NMR Spectroscopy, and HPLC—to create a robust and verifiable data package

for any small molecule candidate.
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Definitive Molecular Weight Determination by Mass
Spectrometry (MS)
Mass spectrometry is the most direct and accurate technique for determining the molecular

weight of a compound.[10] For drug discovery applications, coupling liquid chromatography

with high-resolution mass spectrometry (LC-MS) is the gold standard, as it provides both purity

information and highly accurate mass data in a single analysis.[11]

Expertise & Experience: Why LC-MS?
The LC component separates the target compound from impurities, ensuring that the mass

detector analyzes a pure species. We select Electrospray Ionization (ESI) as the ionization

source because it is a "soft" technique that minimizes fragmentation, allowing for clear

observation of the molecular ion (e.g., [M+H]⁺). A Time-of-Flight (TOF) analyzer is preferred for

its high mass accuracy (typically <5 ppm), which is often sufficient to confirm the molecular

formula.[9][12]

Experimental Protocol: LC-MS Analysis
Sample Preparation: Dissolve ~1 mg of [2-(2-Methylimidazol-1-yl)phenyl]methanol in 1

mL of a 50:50 mixture of acetonitrile and water. Vortex to ensure complete dissolution.

LC Configuration:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B,

and re-equilibrate for 2 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL.

MS Configuration (ESI-TOF):
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Ionization Mode: Positive ESI.

Mass Range: 50-500 m/z.

Capillary Voltage: 3.5 kV.

Data Acquisition: Acquire data in centroid mode. An internal reference (lock mass) should

be used for continuous calibration to ensure high mass accuracy.[12]

Data Analysis:

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the [M+H]⁺ ion. For C₁₁H₁₂N₂O, the expected exact mass of the protonated

species [C₁₁H₁₃N₂O]⁺ is 189.1028.

Compare the observed mass to the calculated exact mass. The mass error should be

below 5 ppm to confirm the elemental composition.[9]

Visualization: LC-MS Workflow
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Caption: Workflow for molecular weight confirmation by LC-MS.

Structural Verification by Nuclear Magnetic
Resonance (NMR) Spectroscopy
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While MS confirms the molecular weight and elemental formula, NMR spectroscopy verifies the

atomic connectivity, confirming the specific isomeric structure.[13][14] It is an indispensable tool

for the structural elucidation of organic molecules.[15][16][17] For a molecule like [2-(2-
Methylimidazol-1-yl)phenyl]methanol, ¹H NMR and ¹³C NMR are essential.

Expertise & Experience: Why NMR?
¹H NMR provides information on the number of different types of protons and their electronic

environments.[13] The integration of the signals reveals the relative number of protons, and

splitting patterns (multiplicity) indicate adjacent protons. This allows for the assembly of

structural fragments. ¹³C NMR complements this by showing the number of unique carbon

environments. Together, they provide a complete picture of the molecule's carbon-hydrogen

framework.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire a standard ¹H NMR spectrum. Typically, 16-64 scans are sufficient for a sample of

this concentration.

Data Processing:

Apply Fourier Transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Spectral Interpretation:
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Chemical Shift (δ): Analyze the positions of the signals to identify protons in different

environments (aromatic, aliphatic, alcohol -OH).

Integration: Integrate the signals to determine the relative ratio of protons.

Multiplicity: Analyze the splitting patterns (e.g., singlet, doublet, triplet) to deduce proton-

proton coupling and connectivity.

Visualization: NMR Structural Verification Workflow
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Caption: Workflow for structural elucidation via NMR spectroscopy.
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Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
An accurate molecular weight determination is contingent on the purity of the sample. HPLC

with UV detection is the most common and reliable method for assessing the purity of small

molecule drug candidates.[18][19][20] It quantifies the target compound relative to any

impurities.[21]

Expertise & Experience: Why HPLC-UV?
Reversed-phase HPLC is ideal for separating organic molecules of moderate polarity.[18] A UV

detector is used because the phenyl and imidazole rings in the molecule contain chromophores

that absorb UV light, allowing for sensitive detection. Purity is typically calculated by the area

percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Analysis
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

Dilute to a working concentration of ~0.1 mg/mL.

HPLC Configuration (identical to LC-MS for consistency):

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold and re-equilibration.

Flow Rate: 1.0 mL/min.

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

Data Analysis:

Integrate all peaks in the resulting chromatogram.
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Calculate the area percent of the main peak corresponding to [2-(2-Methylimidazol-1-
yl)phenyl]methanol. A purity level of >95% is typically required for compounds entering

biological screening cascades.

Visualization: HPLC Purity Workflow
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Caption: Standard workflow for purity determination by HPLC-UV.

Integrated Analytical Strategy for Compound
Validation
No single technique provides a complete picture. The true power of analytical chemistry in a

drug discovery setting lies in the integration of orthogonal techniques. This creates a self-

validating data package where each result supports the others.

Visualization: Integrated Validation Workflow
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Analytical Characterization

Verified Data

Synthesized
[2-(2-Methylimidazol-1-yl)phenyl]methanol
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Formula = C₁₁H₁₂N₂O
Structure Confirmed Purity > 95%

Compound Validated
for Downstream Assays
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Caption: Integrated strategy combining MS, NMR, and HPLC for complete compound

validation.

Conclusion
The molecular weight of [2-(2-Methylimidazol-1-yl)phenyl]methanol is confirmed to be

188.23 g/mol (average mass) with a calculated exact mass of 188.0950 g/mol . For drug

discovery professionals, this value is the starting point of a rigorous analytical process. By

employing an integrated strategy of high-resolution mass spectrometry for identity, NMR

spectroscopy for structural integrity, and HPLC for purity, researchers can establish a high-

confidence data package. This self-validating workflow is critical to ensuring the quality and

integrity of a compound, forming the bedrock of reliable and reproducible scientific results in

the progression of a potential therapeutic candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1451792?utm_src=pdf-body-img
https://www.benchchem.com/product/b1451792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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